An In-Depth Technical Guide to Trimoxamine Hydrochloride: Synthesis and Chemical Properties
An In-Depth Technical Guide to Trimoxamine Hydrochloride: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimoxamine (B99492) hydrochloride, with the IUPAC name N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine hydrochloride, is recognized for its potential as an antihypertensive agent.[1] Its mechanism of action is attributed to the inhibition of vasoconstriction, leading to a reduction in blood pressure.[1] This technical guide provides a comprehensive overview of the chemical properties of trimoxamine hydrochloride and outlines a plausible synthetic route based on established organic chemistry principles. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this guide also proposes a generalized experimental procedure for its synthesis and characterization.
Chemical and Physical Properties
Trimoxamine hydrochloride is a salt, with the active compound being the amine, trimoxamine. The hydrochloride salt enhances the compound's stability and solubility for potential pharmaceutical applications. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine hydrochloride | [1] |
| Synonyms | Trimoxamine HCl, NDR-5523A | [1] |
| Molecular Formula | C₁₅H₂₄ClNO₃ | [1] |
| Molecular Weight | 301.81 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Solubility | Soluble in water and polar organic solvents | |
| Stability | Stable under standard conditions |
Synthesis of Trimoxamine Hydrochloride
Proposed Synthesis Pathway
The proposed synthesis of trimoxamine hydrochloride can be envisioned through the following key transformations:
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Wittig or Horner-Wadsworth-Emmons Reaction: To form the carbon backbone, 3,4,5-trimethoxybenzaldehyde (B134019) can be reacted with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to introduce the pentenyl moiety.
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Reduction of a Ketone Intermediate: The initial product of the coupling reaction would likely be an α,β-unsaturated ketone. This ketone would then be reduced to the corresponding alcohol.
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Introduction of the Amine: The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced with methylamine. Alternatively, a reductive amination of the ketone intermediate could be employed.
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Formation of the Hydrochloride Salt: The final free base, trimoxamine, would be treated with hydrochloric acid to yield the desired trimoxamine hydrochloride salt.
A simplified logical workflow for the proposed synthesis is depicted in the following diagram.
Caption: Proposed synthetic workflow for Trimoxamine Hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, generalized experimental protocol for the synthesis of trimoxamine hydrochloride based on the proposed pathway. This protocol is intended for informational purposes only and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 1-(3,4,5-trimethoxyphenyl)pent-4-en-1-one
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To a solution of 3,4,5-trimethoxybenzaldehyde in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a solution of allylmagnesium bromide in a dropwise manner at 0 °C under an inert atmosphere.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
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Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Work up the reaction mixture appropriately to isolate the crude ketone.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(3,4,5-trimethoxyphenyl)pent-4-en-1-one.
Step 2: Synthesis of N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine (Trimoxamine)
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To a solution of 1-(3,4,5-trimethoxyphenyl)pent-4-en-1-one in a suitable solvent (e.g., methanol), add a solution of methylamine.
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Stir the mixture for a short period, then add a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) in portions.
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Monitor the reaction by TLC until completion.
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Carefully quench the reaction and adjust the pH to basic with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
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Purify the crude amine by column chromatography to obtain pure trimoxamine.
Step 3: Preparation of Trimoxamine Hydrochloride
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Dissolve the purified trimoxamine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
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Slowly add a solution of hydrochloric acid in the same solvent (or bubble gaseous HCl) while stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield trimoxamine hydrochloride.
Mechanism of Action
Trimoxamine hydrochloride is described as an antihypertensive agent that acts by inhibiting vasoconstriction.[1] While the precise molecular target has not been extensively detailed in the available literature, its action suggests an interference with the signaling pathways that lead to the contraction of smooth muscle in blood vessel walls.
A potential mechanism could involve the blockade of adrenergic receptors (alpha or beta) or the inhibition of calcium channels, both of which are critical for vasoconstriction. Further pharmacological studies are required to elucidate the specific molecular interactions responsible for the hypotensive activity of trimoxamine. The logical relationship of its proposed mechanism is illustrated below.
Caption: Proposed mechanism of action for Trimoxamine Hydrochloride.
Experimental Characterization
The synthesized trimoxamine hydrochloride should be characterized using a variety of analytical techniques to confirm its identity and purity.
Analytical Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the compound by analyzing the ¹H and ¹³C NMR spectra. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |
| Melting Point Analysis | To assess the purity of the synthesized compound. A sharp melting point range is indicative of high purity. |
| Elemental Analysis | To determine the elemental composition (C, H, N, Cl) of the compound, which should match the theoretical values for C₁₅H₂₄ClNO₃. |
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the analytical characterization of the synthesized trimoxamine hydrochloride.
Caption: Workflow for the characterization of synthesized Trimoxamine HCl.
Conclusion
Trimoxamine hydrochloride presents an interesting scaffold for the development of new antihypertensive drugs. This guide has provided a comprehensive overview of its known chemical properties and a plausible, though hypothetical, synthetic route and characterization workflow. Further research is necessary to develop a validated and optimized synthesis protocol and to fully elucidate its pharmacological profile and mechanism of action. The information presented herein serves as a foundational resource for researchers and scientists interested in the further exploration of this promising compound.
